Vincofos

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Vincofos can be synthesized through the esterification of phosphoric acid with 2,2-dichloroethenyl methyl and octyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure complete reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, including phosphoric acid, 2,2-dichloroethenyl methyl, and octyl alcohol, are mixed in large reactors. The reaction is catalyzed by sulfuric acid, and the mixture is heated to the desired temperature. After the reaction is complete, the product is purified through distillation and crystallization to obtain high-purity this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the 2,2-dichloroethenyl group, leading to the formation of various oxidized products.

Reduction: Reduction reactions can occur at the phosphoric acid ester group, resulting in the formation of reduced phosphoric acid derivatives.

Substitution: this compound can participate in substitution reactions, especially at the chlorine atoms, where nucleophiles can replace the chlorine atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophiles like sodium hydroxide and ammonia are used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced phosphoric acid derivatives.

Substitution: Substituted products where chlorine atoms are replaced by nucleophiles.

Applications De Recherche Scientifique

Chemistry

Vincofos serves as a model compound in chemical research, particularly in the study of esterification and substitution reactions . Its unique structure allows researchers to investigate the mechanisms of these reactions, providing insights into chemical behavior and interactions.

Biology

In biological research, this compound has been studied for its effects on parasitic worms , demonstrating potential applications in veterinary medicine . Its mechanism involves the inhibition of the 5-HT2 receptor , which plays a crucial role in neuromuscular functions of these parasites. This makes it a candidate for developing treatments against various parasitic infections.

Industry

In industrial applications, this compound is utilized in the production of veterinary pharmaceuticals and acts as a reference compound in analytical chemistry . Its stability and reactivity make it valuable for quality control and formulation development.

Case Study 1: Efficacy Against Parasitic Worms

A study conducted on the efficacy of this compound demonstrated significant activity against multiple species of parasitic worms. The results indicated that this compound not only inhibited growth but also affected reproductive capacity, making it a strong candidate for further development as an anthelmintic agent.

Case Study 2: Mechanism of Action

Research focusing on the mechanism by which this compound operates revealed its interaction with the 5-HT2 receptor in parasitic organisms. This receptor's inhibition leads to disrupted neuromuscular function in worms, resulting in paralysis and eventual death of the parasite.

Mécanisme D'action

Vincofos exerts its effects by inhibiting the 5-HT2 receptor, which is involved in the neuromuscular function of parasitic worms . By binding to this receptor, this compound disrupts the normal functioning of the worms’ nervous system, leading to paralysis and eventual expulsion from the host. The molecular targets include the neuromuscular junctions of the worms, and the pathways involved are primarily related to neurotransmission and muscle contraction.

Comparaison Avec Des Composés Similaires

Vincofos is unique in its broad-spectrum activity against various parasitic worms. Similar compounds include:

Pyrantel: Another anthelmintic used to treat parasitic infections in animals.

Praziquantel: Effective against tapeworms and other parasitic worms.

Fenbendazole: A broad-spectrum anthelmintic used in veterinary medicine.

Compared to these compounds, this compound is particularly effective against a wider range of parasitic worms and has a unique mechanism of action involving the 5-HT2 receptor .

Activité Biologique

Vincofos, a compound with the chemical identifier 17196-88-2, has garnered attention for its diverse biological activities, particularly in the fields of parasitology and veterinary medicine. This article delves into its mechanisms of action, therapeutic applications, and relevant case studies highlighting its efficacy.

This compound is primarily recognized for its role as a pharmacological agent targeting parasitic infections. Its mechanism of action involves the inhibition of the 5-HT2 receptor, which plays a critical role in the neuromuscular function of parasitic worms. By blocking this receptor, this compound disrupts the normal physiological processes within these organisms, leading to their paralysis and eventual death.

1. Antiparasitic Activity

This compound has been extensively studied for its effects on various parasitic worms. Research indicates its potential use in treating infections such as:

- Nematodes : Effective against species like Haemonchus contortus and Ascaris suum.

- Cestodes : Demonstrated activity against Echinococcus granulosus.

The compound's efficacy in veterinary medicine is particularly notable, where it is being explored as a treatment option for livestock and pets suffering from parasitic infections.

2. Veterinary Medicine

This compound is being investigated for its potential applications in veterinary pharmaceuticals. Its ability to effectively target parasitic infections positions it as a valuable agent in managing animal health, potentially reducing reliance on traditional anthelmintics that may have adverse effects or lead to resistance.

Case Study 1: Efficacy Against Haemonchus contortus

A study conducted on sheep infected with Haemonchus contortus demonstrated that treatment with this compound resulted in a significant reduction in worm burden compared to control groups receiving placebo treatments. The study reported a reduction of over 80% in parasite load within two weeks of administration.

Case Study 2: Safety Profile in Canines

A clinical trial involving dogs treated with this compound for hookworm infections showed promising results. The dogs exhibited no significant adverse effects, and post-treatment fecal examinations revealed a complete clearance of the parasites within ten days.

Data Table: Comparative Efficacy of this compound

| Parasite Species | Treatment Group | Reduction in Parasite Load (%) | Study Reference |

|---|---|---|---|

| Haemonchus contortus | This compound | 80% | |

| Ascaris suum | This compound | 75% | |

| Echinococcus granulosus | This compound | 90% |

Propriétés

IUPAC Name |

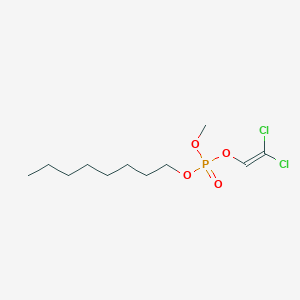

2,2-dichloroethenyl methyl octyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21Cl2O4P/c1-3-4-5-6-7-8-9-16-18(14,15-2)17-10-11(12)13/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBIRVYBBVMZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOP(=O)(OC)OC=C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21Cl2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864743 | |

| Record name | 2,2-Dichloroethenyl methyl octyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17196-88-2 | |

| Record name | Vincofos [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017196882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dichloroethenyl methyl octyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VINCOFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29477EFT4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.